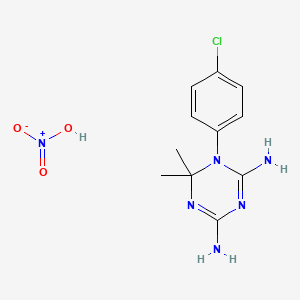
Tebupirimfos-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tebupirimfos-d7 is a deuterated analog of Tebupirimfos, an organophosphorus insecticide. This compound is primarily used in scientific research to study the metabolism and environmental fate of Tebupirimfos. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tebupirimfos-d7 involves the incorporation of deuterium atoms into the molecular structure of Tebupirimfos. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is carefully monitored to maintain the integrity of the deuterium atoms in the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tebupirimfos-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound.
Applications De Recherche Scientifique
Tebupirimfos-d7 is widely used in scientific research, including:
Chemistry: As an internal standard in analytical chemistry for the quantification of Tebupirimfos in various samples.
Biology: To study the metabolic pathways and environmental fate of Tebupirimfos.
Medicine: Research on the toxicological effects of Tebupirimfos and its analogs.
Industry: Used in the development of analytical methods for pesticide residue analysis.
Mécanisme D'action
Tebupirimfos-d7, like Tebupirimfos, acts as an acetylcholinesterase inhibitor. It interferes with the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, causing overstimulation of the nervous system and ultimately resulting in the death of the target organism.
Comparaison Avec Des Composés Similaires
Tebupirimfos: The non-deuterated analog of Tebupirimfos-d7.
Chlorpyrifos: Another organophosphorus insecticide with a similar mechanism of action.
Diazinon: An organophosphorus insecticide used for similar purposes.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical chemistry. This isotopic labeling allows for more accurate quantification and analysis of Tebupirimfos in various samples.
Propriétés
Numéro CAS |
1794979-28-4 |
|---|---|
Formule moléculaire |
C13H23N2O3PS |
Poids moléculaire |
325.414 |
Nom IUPAC |
(2-tert-butylpyrimidin-5-yl)oxy-ethoxy-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)-sulfanylidene-$l^{5} |
InChI |
InChI=1S/C13H23N2O3PS/c1-7-16-19(20,17-10(2)3)18-11-8-14-12(15-9-11)13(4,5)6/h8-10H,7H2,1-6H3/i2D3,3D3,10D |
Clé InChI |
AWYOMXWDGWUJHS-SNQAWNDDSA-N |
SMILES |
CCOP(=S)(OC1=CN=C(N=C1)C(C)(C)C)OC(C)C |
Synonymes |
Phosphorothioic Acid O-[2-(1,1-Dimethylethyl)-5-pyrimidinyl] O-Ethyl O-(1-Methylethyl-d7) Ester; BAY-MAT 7484-d7; MAT 7484-d7; Phostebupirim-d7; Tebupirimphos-d7; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7aH-[1,3]Thiazolo[3,2-d][1,2,4]oxadiazole](/img/structure/B586507.png)

![Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate](/img/structure/B586510.png)




